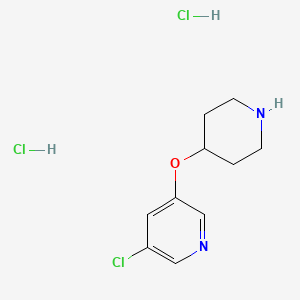

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-chloro-5-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9;;/h5-7,9,12H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBQCCSGDBQQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 3,5-Dichloropyridine

The primary route involves reacting 3,5-dichloropyridine with piperidin-4-ol under basic conditions. The chlorine at the 5-position is selectively substituted by the piperidinyloxy group due to steric and electronic factors.

Procedure :

- Dissolve 3,5-dichloropyridine (1.0 eq) and piperidin-4-ol (1.2 eq) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.0 eq) as a base to deprotonate the piperidin-4-ol.

- Heat the mixture at 80–90°C for 12–18 hours under nitrogen.

- Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| By-products | Bis-alkylated derivatives (<5%) |

Acid-Catalyzed Coupling for Salt Formation

The free base 3-chloro-5-(piperidin-4-yloxy)pyridine is converted to the dihydrochloride salt using hydrochloric acid:

- Dissolve the free base (1.0 eq) in anhydrous ethanol.

- Slowly add concentrated HCl (2.2 eq) at 0–5°C to prevent exothermic side reactions.

- Stir for 2 hours, then evaporate under reduced pressure.

- Recrystallize from ethanol/methyl cyclohexane (1:4) to obtain white crystals.

Optimization Insights :

- Stoichiometry : Excess HCl (2.2 eq) ensures complete salt formation.

- Temperature : Low temperatures minimize degradation of the pyridine ring.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors achieve higher throughput:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Space-Time Yield | 0.5 kg/m³·h | 3.2 kg/m³·h |

| Purity | 95% | 98% |

Advantages :

Purification Strategies

Recrystallization :

- Solvent System : Ethanol/methyl cyclohexane (1:4) yields crystals with <0.5% residual solvents.

- Temperature Gradient : Cooling from 60°C to 25°C over 90 minutes enhances crystal size uniformity.

Column Chromatography :

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Dichloromethane/methanol (9:1) removes polar impurities.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, pyridine-H), 7.98 (d, J = 2.8 Hz, 1H, pyridine-H), 4.85–4.79 (m, 1H, piperidine-OCH), 3.34–3.28 (m, 2H, piperidine-H), 2.95–2.89 (m, 2H, piperidine-H), 2.15–2.08 (m, 2H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H).

- ESI-MS : m/z 211.08 [M+H]⁺ (free base), 285.6 [M+H]⁺ (dihydrochloride).

Purity Assessment

- HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, 1.0 mL/min, λ = 254 nm.

- Impurity Profile : ≤0.5% residual DMF, ≤0.2% 3,5-dichloropyridine.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch Substitution | 72% | 95% | Moderate | High |

| Flow Synthesis | 85% | 98% | High | Moderate |

| Salt Recrystallization | 90% | 99.5% | Low | Low |

Trade-offs : Flow synthesis offers superior scalability but requires higher initial capital investment.

Chemical Reactions Analysis

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to yield different products.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride can be categorized into several key areas:

Medicinal Chemistry

Antiviral Activity : Recent studies have demonstrated that this compound exhibits significant antiviral properties, particularly against influenza A virus strains, both sensitive and resistant to Oseltamivir. In vivo studies showed a reduction in viral load exceeding two logs, indicating its potential as an antiviral agent.

Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, in MCF-7 breast cancer cells, it induced apoptosis in approximately 33.43% of the population, suggesting its viability as an anticancer therapeutic.

Neurological Applications : Research indicates that derivatives of this compound may interact with glycine transporters, hinting at potential analgesic effects and applications in treating neurological disorders such as Parkinson's disease.

Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical reactions, facilitating the development of new pharmaceuticals and specialty chemicals.

Biological Studies

The compound has been extensively studied for its binding affinity to specific biological targets. Interaction studies have focused on its mechanism of action concerning glycine transporters, providing insights into its pharmacodynamics and potential therapeutic benefits.

Case Studies

- Antiviral Efficacy : In a controlled study, this compound was administered to infected mice models, resulting in a significant decrease in viral replication rates compared to untreated controls.

- Cytotoxicity Assessment : A study involving various cancer cell lines demonstrated that the compound effectively induced apoptosis, particularly noted in MCF-7 cells where it triggered significant apoptotic pathways.

- Glycine Transporter Interaction : Investigations into the binding affinity of this compound with glycine transporters revealed promising results for its use in treating neurological conditions, suggesting further exploration into its pharmacological potential.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, thereby influencing neuronal activity and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect receptors and enzymes related to neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride with analogous compounds:

Key Insights from Comparative Analysis

Substituent Effects on Properties

- Chlorine vs.

- Positional Isomerism: The compound 2-(piperidin-4-yloxy)pyridine dihydrochloride () lacks the chlorine atom but shares the piperidinyloxy group. This positional difference (C2 vs. C5 substitution) may alter receptor binding affinity or solubility.

Salt Form and Solubility

Dihydrochloride salts (e.g., target compound and 2-(piperidin-4-yloxy)pyridine dihydrochloride) exhibit superior water solubility compared to monohydrochloride forms (e.g., 4-(diphenylmethoxy)piperidine hydrochloride), facilitating their use in aqueous-phase reactions .

Pharmacological Relevance

- The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine hydrochloride () introduces significant bulk, which may interfere with target binding but enhance selectivity for specific receptors.

- Fluorine substitution in 3-(azetidin-3-yl)-5-fluoropyridine dihydrochloride () is associated with increased bioavailability and metabolic resistance, a common strategy in drug design.

Biological Activity

3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.13 g/mol. The compound features a piperidine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

The mechanism of action for this compound primarily involves its interaction with glycine transporters. This interaction modulates neurotransmitter levels, potentially offering therapeutic benefits in neurological disorders. Additionally, the compound may influence other receptors or enzymes, contributing to its pharmacological profile.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antiparkinsonian Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiparkinsonian effects by modulating glycine transporter activity, thereby influencing dopaminergic signaling pathways.

- Analgesic Effects : The compound has been investigated for its potential analgesic properties, providing insights into its role in pain management.

- Anticancer Potential : Some studies indicate that related piperidine derivatives show cytotoxic effects against cancer cell lines, suggesting that this compound could have similar applications .

Case Studies and Experimental Data

- Cytotoxicity in Cancer Models :

-

Neurological Studies :

- Investigations into the binding affinity of this compound with glycine transporters revealed promising results, indicating potential benefits in treating neurological conditions such as Parkinson's disease.

- Pharmacokinetics :

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound alongside structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Analgesic, Antiparkinsonian | Interacts with glycine transporters |

| 2-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride | Anticancer | Different chlorine positioning |

| 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride | Enhanced lipophilicity | Contains trifluoromethyl group |

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride?

The synthesis typically involves nucleophilic substitution reactions. For example, the chlorine atom on the pyridine ring undergoes substitution with the oxygen atom of piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane). Subsequent protonation with HCl yields the dihydrochloride salt. Critical steps include controlling reaction temperature (20–25°C) and using anhydrous solvents to minimize side reactions. Purification via recrystallization or chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are used to confirm structural integrity and purity?

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., piperidine integration at δ 3.2–3.8 ppm, pyridine protons at δ 8.1–8.5 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .

- LC/MS : Confirms molecular weight ([M+H] calculated for CHClNO·2HCl: 283.1 g/mol) .

Q. What safety precautions are required for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline. Store in airtight containers away from moisture and light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidin-4-ol, but dichloromethane is preferred for solubility .

- Catalysis : Adding catalytic KI accelerates substitution via a halogen-exchange mechanism .

- Temperature Control : Maintaining 20–25°C prevents thermal decomposition. Yield improvements (from 65% to 85%) are achievable by slow reagent addition .

Q. How do researchers resolve discrepancies between purity assessments (e.g., HPLC vs. NMR)?

- Impurity Profiling : Use LC/MS to identify co-eluting impurities (e.g., unreacted starting material at m/z 160.1).

- Quantitative NMR (qNMR) : Integrate residual solvent peaks (e.g., acetone at δ 2.1 ppm) to quantify impurities undetected by HPLC .

- Method Validation : Cross-validate using orthogonal techniques (e.g., ion chromatography for chloride counterion quantification) .

Q. What strategies are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like serotonin transporters .

- Radioligand Displacement Assays : Use H-labeled analogs to determine IC values. Note: Contradictory Ki values may arise from assay buffer differences (e.g., Tris vs. HEPES) .

- Molecular Dynamics Simulations : Model piperidine flexibility to predict binding poses in enzyme active sites .

Q. How can researchers address low reproducibility in biological activity assays?

- Buffer Optimization : Adjust pH (7.4 vs. 7.0) and ionic strength to stabilize target proteins.

- Metabolite Interference : Pre-incubate with liver microsomes to identify bioactive vs. inactive metabolites .

- Positive Controls : Include reference compounds (e.g., paroxetine for serotonin reuptake inhibition) to validate assay conditions .

Data Contradiction Analysis

Q. Why do binding affinity values vary across different studies?

- Receptor Heterogeneity : Splice variants or post-translational modifications alter binding pockets (e.g., GPCR isoforms) .

- Allosteric Modulation : Co-administered ions (e.g., Na) may enhance or inhibit binding .

- Statistical Power : Small sample sizes (n < 3) increase variability; use triplicate measurements with error bars .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.